
MSC2032964A
Übersicht
Beschreibung
MSC2032964A ist ein potenter und selektiver Inhibitor der Apoptose-Signal-regulierenden Kinase 1 (ASK1). Es ist bekannt für seine hohe Spezifität mit einem IC50-Wert von 93 nM und seine Fähigkeit, ASK1 über ein Panel von 210 Kinasen zu hemmen . Diese Verbindung ist oral bioverfügbar und kann die Blut-Hirn-Schranke durchdringen, was es zu einem wertvollen Werkzeug in der Neuroinflammationforschung macht .
Präparationsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, N-[5-(Cyclopropylamino)-7-(trifluormethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamid . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei eine leichte Erwärmung zur Verbesserung der Löslichkeit eingesetzt wird .
Wissenschaftliche Forschungsanwendungen
MSC2032964A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung der Kinasehemmung und der Signaltransduktionswege.
Biologie: Eingesetzt in der Forschung zur Neuroinflammation und Apoptose.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei neuroinflammatorischen Erkrankungen und anderen Erkrankungen, die mit der ASK1-Signalgebung zusammenhängen.
Industrie: Verwendet bei der Entwicklung neuer Pharmazeutika und Forschungswerkzeuge.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung von ASK1, einer Kinase, die an der Regulation von Apoptose und Entzündung beteiligt ist. Durch die Blockierung der ASK1-Aktivität verhindert this compound die Phosphorylierung von nachgeschalteten Zielen wie p38, wodurch Neuroinflammation und Zelltod reduziert werden . Dieser Mechanismus beinhaltet die Bindung von this compound an die ATP-Bindungsstelle von ASK1, wodurch die Kinaseaktivität gehemmt wird .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
MSC2032964A is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . It plays a crucial role in cellular responses to stressors like oxidative stress, endoplasmic reticulum stress, and calcium influx .
Mode of Action
This compound selectively inhibits ASK1 over a panel of 210 kinases . It blocks lipopolysaccharide (LPS)-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . This inhibition of ASK1 prevents the downstream activation of the p38 MAPK pathway, which is often associated with inflammation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ASK1-p38 MAPK pathway . Under stress conditions, ASK1 is activated and subsequently activates the p38 MAPK pathway. This pathway plays a critical role in the regulation of cellular responses to stress, leading to inflammation and apoptosis . By inhibiting ASK1, this compound prevents the activation of this pathway, thereby suppressing these cellular responses .
Pharmacokinetics
This compound is orally bioavailable and brain penetrant . It has good metabolic stability with microsomal clearance <4 ml/min/mg, and a good apparent permeability . The compound is also soluble in DMSO and ethanol .
Result of Action
The inhibition of ASK1 by this compound leads to the suppression of neuroinflammation . It blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound was shown to reduce demyelination in the optic nerve and decrease astrocyte and microglia activation in the spinal cord .
Biochemische Analyse
Biochemical Properties
MSC2032964A is a potent and selective ASK1 inhibitor with an IC50 value of 93 nM . It is selective for ASK1 over a panel of 210 kinases .
Cellular Effects
This compound blocks LPS-induced ASK1 and p38 phosphorylation in cultured mouse astrocytes . It also suppresses neuroinflammation in a mouse EAE model .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family . By inhibiting ASK1, this compound can block the phosphorylation of ASK1 and p38, thereby suppressing neuroinflammation .
Vorbereitungsmethoden
The synthesis of MSC2032964A involves several steps, starting with the preparation of the core structure, N-[5-(Cyclopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming to enhance solubility .
Analyse Chemischer Reaktionen
MSC2032964A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel gefördert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Hilfe von Reduktionsmitteln durchgeführt werden, die zu reduzierten Formen der Verbindung führen.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, wobei häufig Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
MSC2032964A ist einzigartig in seiner hohen Selektivität für ASK1 gegenüber einem breiten Panel von Kinasen. Ähnliche Verbindungen umfassen:
NQDI-1: Ein weiterer ASK1-Inhibitor mit einer anderen chemischen Struktur.
GS-444217: Ein selektiver Inhibitor von ASK1 mit ähnlichen Anwendungen in der Neuroinflammationforschung.
BIX02189: Ein Inhibitor von MEK5, einer weiteren Kinase, die an ähnlichen Signalwegen beteiligt ist.
This compound zeichnet sich durch seine hohe Spezifität, orale Bioverfügbarkeit und die Fähigkeit zur Durchdringung der Blut-Hirn-Schranke aus, was es zu einem wertvollen Werkzeug in der Grundlagen- und angewandten Forschung macht .
Eigenschaften
IUPAC Name |
N-[5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)10-6-12(21-11-3-4-11)25-13(7-10)22-15(24-25)23-14(26)9-2-1-5-20-8-9/h1-2,5-8,11,21H,3-4H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKGFHHTSUKORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC3=NC(=NN23)NC(=O)C4=CN=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124381-43-6 | |
| Record name | MSC-2032964A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1124381436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSC-2032964A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AP46TK3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
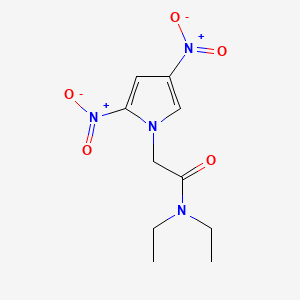
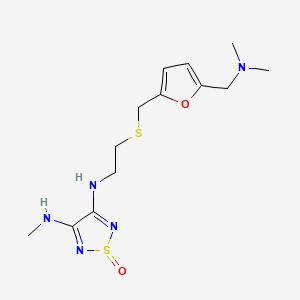
![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
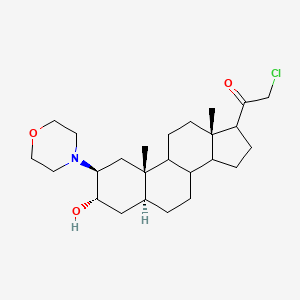
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

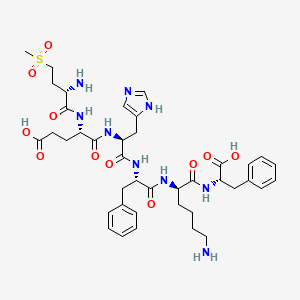

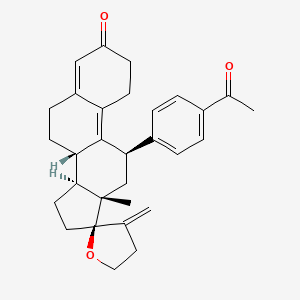
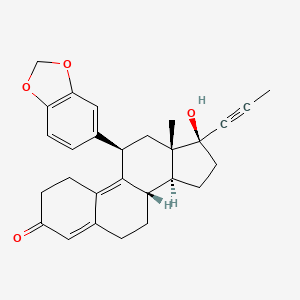

![5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1677481.png)
![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)

